Copanlisib hydrochloride

Descripción general

Descripción

Copanlisib, sold under the brand name Aliqopa, is a medication used for the treatment of adults experiencing relapsed follicular lymphoma who have received at least two prior systemic therapies . It is an inhibitor of phosphatidylinositol-3-kinase (PI3K) with inhibitory activity predominantly against PI3K-α and PI3K-δ isoforms expressed in malignant B-cells .

Synthesis Analysis

Copanlisib may be synthesized according to the methods given in international patent applications . The synthesis involves a novel method of preparing copanlisib, copanlisib dihydrochloride, or hydrates of copanlisib dihydrochloride . The cyclization of compounds to those of formula (IX) is accomplished using cyanogen bromide in the presence of an amine base such as triethylamine, diisopropylethylamine, or pyridine in a halogenated solvent such as DCM or dichloroethane .

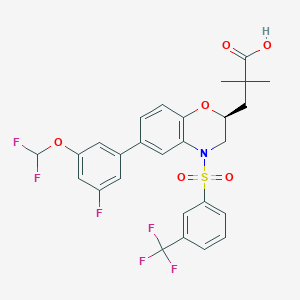

Molecular Structure Analysis

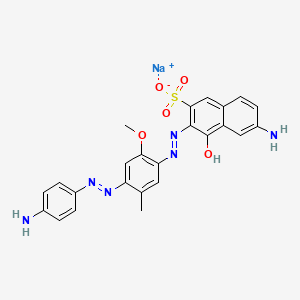

The molecular formula of Copanlisib hydrochloride is C23H30Cl2N8O4 . The average weight is 480.529 and the mono-isotopic mass is 480.223351414 .

Chemical Reactions Analysis

Copanlisib is a kinase inhibitor with anti-tumour and pro-apoptotic activity in various tumour cell lines and xenograft models . It has been shown to induce tumor cell death by apoptosis and inhibition of proliferation of primary malignant B cell lines .

Physical And Chemical Properties Analysis

Copanlisib is a highly selective and potent intravenous pan-class I PI3K inhibitor . The intravenous route of administration and intermittent dosing schedule of copanlisib may support a favorable tolerability profile over continually administered oral alternatives .

Aplicaciones Científicas De Investigación

Treatment of Solid Tumors and Non-Hodgkin's Lymphomas : A phase I study indicated that Copanlisib is well-tolerated with manageable safety profiles and demonstrates anti-tumor activity in both advanced solid tumors and hematological malignancies (Patnaik et al., 2016).

Efficacy in Indolent and Aggressive Lymphoma : Another study revealed that intravenous Copanlisib showed promising efficacy and manageable toxicity in heavily pretreated patients with various subtypes of indolent and aggressive malignant lymphoma (Dreyling et al., 2017).

Combination Therapy for Advanced Cancer : Research on combining Copanlisib with gemcitabine or cisplatin plus gemcitabine in patients with advanced malignancies showed that this combination had a manageable safety profile and potentially promising clinical response (Kim et al., 2018).

Improvement in Progression-Free Survival in Lymphoma : Copanlisib plus rituximab improved progression-free survival in patients with relapsed indolent non-Hodgkin lymphoma compared to placebo plus rituximab, marking Copanlisib as the first PI3K inhibitor to be safely combined with rituximab (Matasar et al., 2021).

First Global Approval for Follicular Lymphoma : Copanlisib received accelerated approval for the treatment of adults with relapsed follicular lymphoma who had received at least two prior systemic therapies based on the results of a phase II trial. This study also discussed its potential in treating other hematological and solid malignancies (Markham, 2017).

Pharmacokinetics in Mouse Models : A validated LC-MS/MS method for quantifying Copanlisib from mouse dried blood spot (DBS) showed its effectiveness in determining intravenous pharmacokinetic parameters (Tripathy et al., 2022).

Synergy with Other Targeted Agents : Research indicated that Copanlisib synergizes with other targeted agents, including venetoclax, in B- and T-cell lymphoma models. The combination led to increased induction of apoptosis (Tarantelli et al., 2020).

Metabolic Profiling and Reactive Intermediates : A study on Copanlisib metabolism identified several phase I metabolites and reactive electrophiles, which may be associated with the drug's side effects (Alrabiah et al., 2019).

Safety And Hazards

Hyperglycemia and hypertension are among the most frequently reported adverse events with copanlisib monotherapy, and are infusion-related, transient, and manageable with standard therapies . Mild diarrhea is also a common adverse event with copanlisib monotherapy . The safety data sheet advises to avoid contact with skin and eyes, rinse immediately with plenty of water and seek medical advice in case of contact with eyes, wash immediately with plenty of water after contact with skin, and wear protective clothing, gloves and eye/face protection .

Direcciones Futuras

Ongoing studies of copanlisib in combination with rituximab and standard-of-care chemotherapy in patients with relapsed indolent lymphoma have the potential to support the use of copanlisib in the second-line setting . Copanlisib demonstrated strong efficacy, with a short time to objective response, improved objective response rate with longer treatment duration, durable responses, and manageable safety, in line with previous reports .

Propiedades

IUPAC Name |

2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8O4.2ClH/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15;;/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVVOPDWPMORCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027642 | |

| Record name | Copanlisib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copanlisib hydrochloride | |

CAS RN |

1402152-13-9 | |

| Record name | Copanlisib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402152139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copanlisib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copanlisib hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COPANLISIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03ZI7RZ52O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B606682.png)